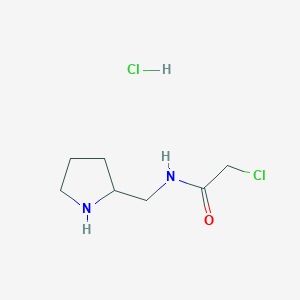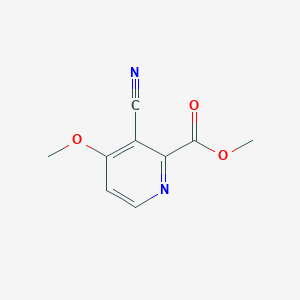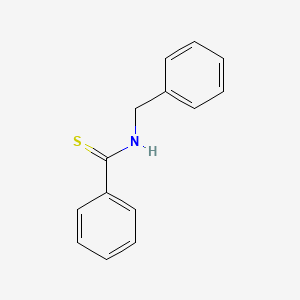
Magnesium phosphonate(1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium phosphonate(1:1) is an inorganic-organic hybrid compound formed by the coordination of phosphonate ligands to magnesium ions. This compound is known for its structural adaptability and stability, making it suitable for various applications in chemistry, biology, medicine, and industry. The chemical formula for magnesium phosphonate(1:1) is H5MgO3P, and it has a molecular weight of 108.32 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium phosphonate(1:1) can be synthesized through various methods. One common approach involves the reaction of magnesium salts with phosphonic acid or its derivatives. For instance, the reaction between magnesium chloride and phosphonic acid in an aqueous solution can yield magnesium phosphonate(1:1). The reaction conditions typically involve controlled pH and temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of magnesium phosphonate(1:1) often involves large-scale synthesis using similar reaction routes. The process may include steps such as crystallization, filtration, and drying to obtain the pure compound. Advanced techniques like sonolysis and thermal decomposition can also be employed to enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium phosphonate(1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert magnesium phosphonate(1:1) into lower oxidation state compounds.
Substitution: The phosphonate ligands in the compound can be substituted with other functional groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic substituents. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium phosphate, while substitution reactions can produce a variety of organophosphonate derivatives .
Wissenschaftliche Forschungsanwendungen
Magnesium phosphonate(1:1) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which magnesium phosphonate(1:1) exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to metal ions and proteins, influencing their activity and stability. In biological systems, it may inhibit specific enzymes or modulate cellular processes through its interaction with phosphonate-binding sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium phosphonate: Similar in structure but with calcium ions instead of magnesium.
Zinc phosphonate: Contains zinc ions and exhibits different chemical properties.
Aluminum phosphonate: Known for its high stability and unique applications in catalysis
Uniqueness
Magnesium phosphonate(1:1) is unique due to its specific coordination chemistry and biocompatibility. Unlike other metal phosphonates, it offers a balance of stability and reactivity, making it suitable for a broader range of applications, particularly in biomedical fields .
Eigenschaften
InChI |
InChI=1S/Mg.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+2;/p-1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAXZLJOARMVRC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)=O.[Mg+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgO3P+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14332-25-3 |
Source


|
| Record name | Magnesium phosphonate(1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014332253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium phosphonate(1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B3366701.png)









![4-[(4-Methoxyphenyl)sulfanyl]aniline](/img/structure/B3366791.png)

